molecular formula C19H21N7OS B11677376 4-(morpholin-4-yl)-N-phenyl-6-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

4-(morpholin-4-yl)-N-phenyl-6-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B11677376
M. Wt: 395.5 g/mol
InChI Key: QMPPSIIDVCBORL-ZVHZXABRSA-N
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Description

4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a phenyl group, a thiophene ring, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the reaction of cyanuric chloride with aniline under basic conditions to form N-phenyl-1,3,5-triazine-2,4,6-triamine.

    Introduction of the Morpholine Ring: The morpholine ring is introduced by reacting the triazine derivative with morpholine in the presence of a suitable catalyst.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the triazine derivative with 2-acetylthiophene in the presence of hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, and nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and mechanisms of action.

Medicine

In medicine, 4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its unique structural features make it suitable for applications in materials science, including the development of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    4-(MORPHOLIN-4-YL)-N-PHENYL-1,3,5-TRIAZIN-2-AMINE: Lacks the hydrazone and thiophene moieties.

    4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-[1-(PHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Contains a phenyl group instead of a thiophene ring.

    4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-[1-(FURAN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Contains a furan ring instead of a thiophene ring.

Uniqueness

The uniqueness of 4-(MORPHOLIN-4-YL)-N-PHENYL-6-[(2E)-2-[1-(THIOPHEN-2-YL)ETHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE lies in its combination of structural features, including the morpholine ring, phenyl group, thiophene ring, and triazine core. This combination imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H21N7OS

Molecular Weight

395.5 g/mol

IUPAC Name

6-morpholin-4-yl-4-N-phenyl-2-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H21N7OS/c1-14(16-8-5-13-28-16)24-25-18-21-17(20-15-6-3-2-4-7-15)22-19(23-18)26-9-11-27-12-10-26/h2-8,13H,9-12H2,1H3,(H2,20,21,22,23,25)/b24-14+

InChI Key

QMPPSIIDVCBORL-ZVHZXABRSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)NC2=CC=CC=C2)N3CCOCC3)/C4=CC=CS4

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)NC2=CC=CC=C2)N3CCOCC3)C4=CC=CS4

Origin of Product

United States

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